molecular formula C5H7ClO3 B1338376 (S)-(-)-2-Acetoxypropionyl chloride CAS No. 36394-75-9

(S)-(-)-2-Acetoxypropionyl chloride

Cat. No. B1338376
CAS RN: 36394-75-9
M. Wt: 150.56 g/mol
InChI Key: ALHZEIINTQJLOT-VKHMYHEASA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance and odor.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties may include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

  • Polymer Synthesis and Structural Analysis :

    • Poly(n-hexyl isocyanate)s (PHICs) were synthesized using (S)-2-acetoxypropionyl chloride. These polymers exhibited unique helical structures, with the study suggesting a phenomenon called "helicity inversion" in PHICs. This finding is significant in polymer chemistry for understanding the relationship between molecular structure and physical properties of polymers (Shah et al., 2012).
  • Chemical Synthesis and Pharmaceutical Applications :

    • The compound was used in the synthesis of chrysogine, a metabolite of Penicillium chrysogenum, and other quinazolinones. These compounds have potential pharmaceutical applications, and the study contributed to the understanding of their synthesis (Bergman & Brynolf, 1990).
  • Graft Copolymerization Studies :

    • Chiral poly(n-hexyl isocyanate) macromonomers were synthesized using (S)-2-acetoxypropionyl chloride, leading to the creation of graft copolymers with specific chiroptical properties. This research is relevant in the field of material science, particularly in the development of new polymers with tailored optical properties (Shah et al., 2011).
  • Optical Resolution Techniques :

    • The compound was used in the optical resolution of racemic mixtures of amino acids through a nanofiltration membrane process. This method is significant for separating enantiomers, which is crucial in the production of optically pure pharmaceuticals (Singh et al., 2014).
  • Studies in Asymmetric Synthesis :

    • Research involving the synthesis of (S)-1-[5-(benzoylamino)-1,4-dioxo-6-phenylhexyl]-L-proline, a potent angiotensin converting enzyme inhibitor, employed (S)-2-acetoxypropionyl chloride. This study is important in medicinal chemistry, particularly in the development of novel therapeutic agents (Meyer et al., 1981)

Safety And Hazards

This involves identifying the risks associated with handling and disposing of the compound. It may include toxicity data, flammability, reactivity, and environmental hazards.


Future Directions

This involves identifying areas of ongoing or future research. It may include potential applications, unsolved problems, or new methods of synthesis.


properties

IUPAC Name

[(2S)-1-chloro-1-oxopropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHZEIINTQJLOT-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454923
Record name (S)-(-)-2-Acetoxypropionyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Acetoxypropionyl chloride

CAS RN

36394-75-9
Record name (S)-(-)-2-Acetoxypropionyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36394-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-Chloro-1-methyl-2-oxoethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036394759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-2-Acetoxypropionyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2-chloro-1-methyl-2-oxoethyl acetate; (S)-(-)-2-acetoxypropionylchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanoyl chloride, 2-(acetyloxy)-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Stir a mixture of 2-acetoxy-propionic acid (550 g, 4.16 mol) in oxalyl chloride (500 mL) at room temperature for overnight. After removal of oxalyl chloride under vacuum, ˜700 g crude product is obtained (quantitative yield crude), which is used directly in the next step. 1H NMR (CDCl3, 400 MHz): δ 5.16 (m, 1H), 2.13 (s, 3H), 1.58 (d, J=7.2, 3H).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
J Bång, E Hedenström, O Anderbrant - Analytical letters, 2012 - Taylor & Francis
Stereoisomers of long-chain secondary alcohols are used as sex pheromone precursors among pine sawflies and some species can be severe pine forest pests. To use their …
Number of citations: 5 www.tandfonline.com
K Singh, S Devi, HC Bajaj, P Ingole… - Separation Science …, 2014 - Taylor & Francis
Optical resolution of racemic mixtures of arginine and alanine was performed by chiral selective nanofiltration membrane. The chiral selective layer of the membrane was prepared by …
Number of citations: 77 www.tandfonline.com
J Bång, E Hedenström, K Sjödin - Journal of chemical ecology, 2011 - Springer
A GC-MS method to analyze the stereoisomeric composition of chiral secondary alcohols found in whole body extracts of pine sawfly females was developed. The tested alcohols were …
Number of citations: 11 link.springer.com
JG Millar, SP Foster, MO Harris - Journal of chemical ecology, 1991 - Springer
The female-produced sex pheromone of the Hessian fly,Mayetiola destructor (Say) (Diptera: Cecidomyiidae), has been identified as (10E)-tridecen-2-yl acetate. A flexible synthetic route …
Number of citations: 23 link.springer.com
RS Atkinson, MP Coogan, IST Lochrie - Journal of the Chemical …, 1997 - pubs.rsc.org
Aziridination of vinylsilanes PhCHCHSiR3 (R = Me, Et, Ph) with enantiopure 3-acetoxyaminoquinazolinone 11 gives the corresponding aziridines 12 [diastereoisomer ratio (dr) 10∶1], …
Number of citations: 25 pubs.rsc.org
JM Pasteels, JC Verhaeghe, R Ottinger, JC Braekman… - Insect Biochemistry, 1981 - Elsevier
The isolation of 4-methyl-3-hexanol and 4-methyl-3-hexanone from the heads of all adult castes of T. impurum (previously wrongly reported as T. caespitum is described. The important …
Number of citations: 27 www.sciencedirect.com
E Hedenström, EA Wallin, J Andersson, J Bång… - Journal of chemical …, 2015 - Springer
Gas chromatography (GC) and mass spectrometry (MS) were used to determine the stereoisomeric compositions of 6,10,14-trimethylpentadecan-2-ol and 6,10,14-trimethylpentadecan-…
Number of citations: 12 link.springer.com
PN Shah, J Min, HJ Kim, SY Park, JS Lee - Macromolecules, 2011 - ACS Publications
Chiral poly(n-hexyl isocyanate) (PHIC) macromonomers were synthesized by living anionic polymerization of n-hexyl isocyanate (HIC) using the functional initiator sodium N-(4-…
Number of citations: 24 pubs.acs.org
PN Shah, J Min, CG Chae, N Nishikawa… - …, 2012 - ACS Publications
Poly(n-hexyl isocyanate)s (PHICs) with chiral moieties at both ends of their polymeric chains were synthesized by living anionic polymerizations. Such PHICs were synthesized using a …
Number of citations: 20 pubs.acs.org
S Leśniak, M Rachwalski, S Jarzyński… - Tetrahedron: Asymmetry, 2013 - Elsevier
A straightforward synthetic route to a series of new catalysts bearing secondary hydroxyl and aziridine moieties as nucleophilic centers built on the chiral skeleton of (S)-(+)-lactic acid is …
Number of citations: 24 www.sciencedirect.com

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